3-(4-Phenylbenzoyl)pyridine
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Overview
Description
3-(4-Phenylbenzoyl)pyridine is an organic compound with the molecular formula C18H13NO It consists of a pyridine ring substituted with a 4-phenylbenzoyl group
Mechanism of Action
Target of Action
Pyridine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, influencing their activity and function .
Mode of Action
Pyridine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets. They can modulate enzyme activity, alter signal transduction pathways, or influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylbenzoyl)pyridine typically involves the reaction of 4-bromobenzophenone with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromobenzophenone with pyridine-3-boronic acid in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Phenylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Phenylbenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Benzoylpyridine: Similar structure but lacks the phenyl group on the benzoyl moiety.
4-Phenylpyridine: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Benzophenone: Lacks the pyridine ring, limiting its applications in certain fields.
Uniqueness: 3-(4-Phenylbenzoyl)pyridine is unique due to the presence of both the pyridine ring and the 4-phenylbenzoyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-phenylphenyl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(17-7-4-12-19-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIKHOZQBVFKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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